molecular formula C24H30N6O6S2 B8820906 Qha5xla4SA CAS No. 2671128-05-3

Qha5xla4SA

カタログ番号 B8820906
CAS番号: 2671128-05-3
分子量: 562.7 g/mol
InChIキー: JBLQNFBXKOAIHG-FCEWJHQRSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

FHD-286 is a highly potent, selective, allosteric, and orally available small-molecule inhibitor of the ATPase components of the BRG1 and BRM proteins, which are part of the BRG1/Brahma-associated factor (BAF) complex. This complex is a key regulator of the chromatin landscape, controlling gene transcription by modulating chromatin accessibility. FHD-286 is being developed for the treatment of transcription factor-driven cancers, including relapsed/refractory acute myeloid leukemia (AML) and metastatic uveal melanoma .

準備方法

Synthetic Routes and Reaction Conditions

The specific synthetic routes and reaction conditions for FHD-286 are proprietary and have not been disclosed in the public domain. it is known that FHD-286 is synthesized as a small-molecule inhibitor targeting the ATPase activity of BRG1 and BRM .

Industrial Production Methods

Details regarding the industrial production methods of FHD-286 are also proprietary. Typically, the production of such compounds involves multi-step organic synthesis, purification, and characterization processes to ensure the compound’s potency and selectivity .

化学反応の分析

Types of Reactions

FHD-286 primarily undergoes interactions with its target proteins, BRG1 and BRM, rather than traditional chemical reactions like oxidation, reduction, or substitution. The compound’s activity is based on its ability to inhibit the ATPase activity of these proteins .

Common Reagents and Conditions

The common reagents and conditions used in the synthesis and application of FHD-286 are not publicly disclosed. it is known that the compound is administered orally and is bioavailable, indicating that it is stable under physiological conditions .

Major Products Formed

The major products formed from the interaction of FHD-286 with its target proteins are the inhibited forms of BRG1 and BRM, leading to altered chromatin accessibility and transcriptional regulation .

科学的研究の応用

FHD-286 has shown significant potential in various scientific research applications, particularly in the fields of oncology and epigenetics. Some of its key applications include:

作用機序

FHD-286 exerts its effects by selectively inhibiting the ATPase activity of the BRG1 and BRM proteins, which are the catalytic engines of the BAF complex. By inhibiting these proteins, FHD-286 disrupts the chromatin remodeling activity of the BAF complex, leading to changes in chromatin accessibility and transcriptional regulation. This results in the inhibition of cancer cell growth and the induction of differentiation in AML cells .

特性

CAS番号

2671128-05-3

分子式

C24H30N6O6S2

分子量

562.7 g/mol

IUPAC名

N-[(2S)-1-[[4-[6-[(2R,6S)-2,6-dimethylmorpholin-4-yl]pyridin-2-yl]-1,3-thiazol-2-yl]amino]-3-methoxy-1-oxopropan-2-yl]-1-methylsulfonylpyrrole-3-carboxamide

InChI

InChI=1S/C24H30N6O6S2/c1-15-10-29(11-16(2)36-15)21-7-5-6-18(25-21)20-14-37-24(27-20)28-23(32)19(13-35-3)26-22(31)17-8-9-30(12-17)38(4,33)34/h5-9,12,14-16,19H,10-11,13H2,1-4H3,(H,26,31)(H,27,28,32)/t15-,16+,19-/m0/s1

InChIキー

JBLQNFBXKOAIHG-FCEWJHQRSA-N

異性体SMILES

C[C@@H]1CN(C[C@@H](O1)C)C2=CC=CC(=N2)C3=CSC(=N3)NC(=O)[C@H](COC)NC(=O)C4=CN(C=C4)S(=O)(=O)C

正規SMILES

CC1CN(CC(O1)C)C2=CC=CC(=N2)C3=CSC(=N3)NC(=O)C(COC)NC(=O)C4=CN(C=C4)S(=O)(=O)C

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。